Calciumphosphinat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calciumphosphinat, also known as calcium phosphinate, is a chemical compound that contains calcium and phosphinate ions. It is a member of the broader family of calcium phosphates, which are widely recognized for their applications in various fields such as agriculture, food, and medicine. This compound is particularly noted for its role in bone regeneration and as a component in various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calciumphosphinat can be synthesized through several methods, including wet chemical precipitation, solvothermal synthesis, sol-gel method, microwave-assisted synthesis, sonochemical synthesis, enzyme-assisted synthesis, spray drying, and electrospinning . The choice of method depends on the desired properties and applications of the final product.

Wet Chemical Precipitation: This method involves mixing aqueous solutions of calcium ions and phosphinate ions under controlled conditions to precipitate this compound.

Solvothermal Synthesis: This technique uses solvents at high temperatures and pressures to facilitate the reaction between calcium and phosphinate ions.

Sol-Gel Method: This involves the transition of a solution system from a liquid “sol” into a solid “gel” phase, allowing for the formation of this compound.

Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction between calcium and phosphinate ions.

Sonochemical Synthesis: This technique employs ultrasonic waves to enhance the reaction kinetics.

Enzyme-Assisted Synthesis: Enzymes are used to catalyze the reaction between calcium and phosphinate ions.

Spray Drying: This involves spraying a solution containing calcium and phosphinate ions into a hot chamber, leading to rapid evaporation of the solvent and formation of this compound particles.

Electrospinning: This method uses an electric field to draw very fine fibers from a liquid containing calcium and phosphinate ions.

Industrial Production Methods

In industrial settings, this compound is typically produced using large-scale wet chemical precipitation or spray drying methods due to their efficiency and scalability. These methods allow for the production of high-purity this compound suitable for various applications.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Phosphinate hydrolysis is highly dependent on pH and temperature. Acidic conditions favor rapid cleavage of P–O bonds, while neutral/basic environments slow the process .

Acid-Catalyzed Hydrolysis

In hydrochloric acid (HCl), calcium phosphinate undergoes hydrolysis via two competing mechanisms:

Optimal Conditions for Hydrolysis (Table 1):

| Parameter | Value |

|---|---|

| HCl Concentration | 0.5 mL conc. HCl |

| Reaction Time | 6 hours |

| Temperature | Room temperature |

Substituents on the phosphinate structure significantly impact hydrolysis rates. Electron-withdrawing groups accelerate the reaction, while bulky substituents (e.g., tert-butyl) reduce rates by up to 100-fold .

Thermal Decomposition

At temperatures exceeding 300°C, calcium phosphinate decomposes exothermically:

Reaction:

Ca H2PO2 2→CaHPO3+PH3↑

Phosphine gas (PH₃) is a toxic byproduct, necessitating controlled thermal processing .

Reactivity in Aqueous Solutions

Calcium phosphinate is moderately water-soluble (16.7 g/100 mL at 20°C), forming weakly acidic solutions (pH ~5.6). In the presence of bicarbonate ions (HCO₃⁻), it precipitates as calcium phosphate under equilibrium conditions .

Key Interactions (from NMR Studies):

Applications De Recherche Scientifique

Biomedical Applications

1.1 Drug and Gene Delivery

Calcium phosphate nanoparticles (CPNs) have emerged as promising carriers for drug and gene delivery due to their biocompatibility and biodegradability. Their ability to encapsulate various biomolecules such as nucleic acids, proteins, and drugs makes them suitable for targeted therapy in cancer treatment and immunization . The unique properties of CPNs allow for functionalization with targeting ligands, enhancing their specificity towards diseased cells while minimizing side effects on healthy tissues.

1.2 Bone Regeneration

Calcium phosphinate is extensively used in bone regeneration applications. Its chemical similarity to natural bone mineral (hydroxyapatite) promotes osteoconductivity and osteoinductivity. Calcium phosphate-based biomaterials are utilized in bone grafts, coatings for implants, and scaffolds for tissue engineering. These materials facilitate the growth of new bone tissue by providing a conducive environment for cell attachment and proliferation .

1.3 Immunization

Recent studies have explored the use of calcium phosphate nanoparticles in vaccine formulations. Their ability to enhance immune responses makes them effective adjuvants in vaccine development. For instance, CPNs can be used to deliver antigens directly to immune cells, thereby improving the efficacy of vaccines against various pathogens .

Agricultural Applications

Calcium phosphinate also plays a significant role in agriculture as a fertilizer. It is known to improve soil fertility by providing essential nutrients to plants. The slow-release properties of calcium phosphate fertilizers enhance nutrient uptake efficiency while minimizing environmental impact .

Material Science Applications

3.1 Biomaterials

In material science, calcium phosphinate is utilized in the development of bioceramics and biocomposites for medical implants. These materials are designed to mimic the mechanical properties of natural bone while promoting integration with surrounding tissues . The porous structure of calcium phosphate scaffolds supports cell migration and vascularization, crucial for successful tissue engineering.

3.2 Luminescence Applications

Calcium phosphinate materials have shown potential in luminescence applications such as solid-state lighting and dosimetry. Their unique optical properties make them suitable candidates for developing advanced photonic devices .

Case Studies

4.1 Case Study: Bone Grafting with Calcium Phosphate Scaffolds

A study investigated the effectiveness of calcium phosphate scaffolds in promoting bone regeneration in animal models. The results indicated that scaffolds made from calcium phosphinate facilitated significant new bone formation compared to control groups without scaffolding material .

4.2 Case Study: Calcium Phosphate Nanoparticles in Vaccine Delivery

Another study focused on the application of calcium phosphate nanoparticles as vaccine delivery systems for influenza viruses. The findings demonstrated that these nanoparticles significantly enhanced antibody responses when used as adjuvants in vaccine formulations .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Biomedical | Drug delivery, gene therapy, vaccine adjuvants | High biocompatibility, targeted delivery |

| Bone Regeneration | Bone grafts, implant coatings | Promotes osteogenesis |

| Agriculture | Fertilizers | Enhances nutrient uptake |

| Material Science | Bioceramics, photonic devices | Mimics natural bone properties |

Mécanisme D'action

The mechanism of action of calciumphosphinat involves its interaction with biological systems, particularly in bone regeneration. This compound provides a source of calcium and phosphinate ions, which are essential for bone mineralization and homeostasis. The release of these ions regulates the activation of osteoblasts and osteoclasts, facilitating bone regeneration . In addition, this compound can interact with various molecular targets and pathways involved in bone metabolism, enhancing its effectiveness in medical applications.

Comparaison Avec Des Composés Similaires

Calciumphosphinat can be compared with other similar compounds such as dicalcium phosphate and monocalcium phosphate . While all these compounds contain calcium and phosphate ions, they differ in their chemical composition, solubility, and applications.

Dicalcium Phosphate (CaHPO4): This compound is less soluble and has a slower release of calcium and phosphate, making it suitable for long-term supplementation.

Monocalcium Phosphate (Ca(H2PO4)2): This compound is more soluble and provides a quicker release of calcium and phosphate, making it ideal for immediate nutrient replenishment.

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable material for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in different applications.

Propriétés

Numéro CAS |

7789-79-9 |

|---|---|

Formule moléculaire |

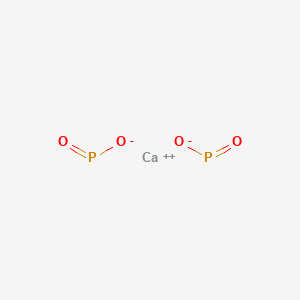

CaH2O4P2+2 |

Poids moléculaire |

168.04 g/mol |

Nom IUPAC |

calcium;phosphenous acid |

InChI |

InChI=1S/Ca.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;; |

Clé InChI |

LITFOGPYONJRNO-UHFFFAOYSA-N |

SMILES |

[O-]P=O.[O-]P=O.[Ca+2] |

SMILES canonique |

OP=O.OP=O.[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.